Gabapentin-D10

Catalog No.
S1791129
CAS No.
1126623-20-8
M.F
C9H7D10NO2
M. Wt
181.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gabapentin-D10

CAS Number

1126623-20-8

Product Name

Gabapentin-D10

Molecular Formula

C9H7D10NO2

Molecular Weight

181.29

Gabapentin-D10 is a deuterated analog of gabapentin, a gamma-amino acid primarily used in the treatment of neuropathic pain and seizures. The chemical formula for gabapentin-D10 is C9D10H7NO2C_9D_{10}H_7NO_2, with a molecular weight of approximately 181.30 g/mol. The substitution of hydrogen atoms with deuterium isotopes enhances its stability and allows for improved analytical detection methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications .

Pharmacokinetic Studies:

  • Gabapentin-D10 can be used as an internal standard in pharmacokinetic studies. Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes drugs. An internal standard is a compound added to a sample alongside the target molecule (in this case, Gabapentin) that allows for accurate quantification. Because Gabapentin-D10 has the same chemical properties as Gabapentin except for the mass difference due to the Deuterium atoms, it behaves identically within the body. This allows researchers to measure the concentration of Gabapentin in a sample by comparing it to the concentration of the internal standard (Gabapentin-D10) whose concentration is precisely known. This technique is crucial for studies aimed at understanding Gabapentin's absorption rates, metabolism pathways, and elimination from the body.

Metabolic Studies:

  • Gabapentin-D10 can be used to investigate Gabapentin's metabolic pathways. By administering Gabapentin-D10 to a biological system (e.g., cells, tissues, or an organism) and analyzing the resulting metabolites, researchers can gain insights into how the body breaks down Gabapentin. Since the Deuterium atoms alter the molecule's mass slightly, researchers can distinguish between the original Gabapentin-D10 and its metabolites using techniques like mass spectrometry. This information is valuable for understanding the drug's mechanism of action and potential side effects [].
Similar to its non-deuterated counterpart. The primary reactions involve:

  • Hydrolysis: Gabapentin-D10 can undergo hydrolysis to form its corresponding lactam, which is a cyclic amide formed from the reaction of the amine and carboxylic acid moieties .
  • Fragmentation: In mass spectrometry, gabapentin-D10 exhibits characteristic fragmentation patterns that are useful for its identification. For instance, it can fragment to yield ions at specific mass-to-charge ratios (m/z), which are crucial for analytical applications .

Gabapentin-D10 retains similar biological activities to gabapentin, acting primarily as an anticonvulsant and analgesic agent. It modulates neurotransmitter release by inhibiting voltage-gated calcium channels, thereby reducing neuronal excitability and pain perception. The deuterated form is particularly useful in pharmacokinetic studies as it allows for precise tracking of drug metabolism and distribution without interference from endogenous compounds .

The synthesis of gabapentin-D10 typically involves:

  • Deuteration: The introduction of deuterium into the gabapentin structure can be achieved through various methods, including:
    • Exchange Reactions: Using deuterated solvents or reagents in the presence of catalysts to facilitate hydrogen-deuterium exchange.
    • Chemical Synthesis: Starting from commercially available precursors, where deuterated reagents are employed throughout the synthesis process .
  • Purification: Post-synthesis, gabapentin-D10 is purified using chromatographic techniques to ensure high purity suitable for analytical applications.

Gabapentin-D10 is primarily used as an internal standard in analytical chemistry, particularly in:

  • Forensic Analysis: To quantify gabapentin levels in biological samples such as serum or urine during toxicology screenings.
  • Clinical Toxicology: Assisting in therapeutic drug monitoring to ensure appropriate dosing and minimize adverse effects.
  • Research: Used in pharmacokinetic studies to understand drug metabolism and interactions more accurately .

Studies involving gabapentin-D10 focus on its interactions with various drugs and biological systems. Key findings include:

  • Drug Interactions: Gabapentin can interact with opioids and other central nervous system depressants, potentially enhancing sedative effects. The deuterated form allows researchers to distinguish between the parent drug and metabolites during interaction studies .
  • Metabolic Pathways: Research indicates that the metabolic pathways of gabapentin remain largely unchanged with deuteration, allowing for reliable interpretations in pharmacokinetic studies .

Gabapentin-D10 shares similarities with several compounds used in similar therapeutic contexts. Here are some notable comparisons:

Compound NameChemical FormulaPrimary UseUnique Features
GabapentinC9H17NO2C_9H_{17}NO_2AnticonvulsantNon-deuterated form; widely used for neuropathic pain
PregabalinC8H17NO2C_{8}H_{17}NO_2AnticonvulsantMore potent than gabapentin; acts on alpha-2-delta subunit
BaclofenC10H12ClNC_{10}H_{12}ClNMuscle relaxantGABA-B receptor agonist; used for spasticity
LacosamideC9H18N2O2C_{9}H_{18}N_2O_2AnticonvulsantActs on sodium channels; different mechanism of action

Gabapentin-D10's uniqueness lies in its isotopic labeling, which enhances analytical precision without altering its pharmacological properties significantly. This makes it an invaluable tool for researchers studying gabapentin's effects and interactions within biological systems .

Purity

95% by HPLC; 98% atom D

Tag

Gabapentin

Related CAS

60142-96-3 (unlabelled)

Dates

Modify: 2023-08-15

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